LEVOFURALTADONE

Übersicht

Beschreibung

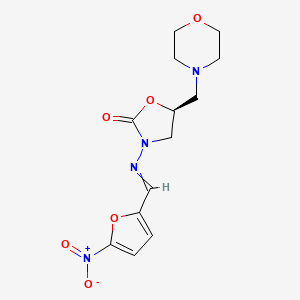

LEVOFURALTADONE: is a complex organic compound that features a unique combination of functional groups, including a morpholine ring, a nitrofuran moiety, and an oxazolidinone core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of LEVOFURALTADONE typically involves multiple steps:

Formation of the Oxazolidinone Core: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.

Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by the morpholine moiety.

Attachment of the Nitrofuran Group: The nitrofuran moiety can be attached through a condensation reaction with an aldehyde or ketone, forming a Schiff base.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to enhance scalability.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The nitrofuran moiety can undergo oxidation reactions, potentially forming nitro derivatives.

Reduction: The nitrofuran group can also be reduced to form amino derivatives.

Substitution: The morpholine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or sulfonates.

Major Products:

Oxidation Products: Nitro derivatives of the nitrofuran moiety.

Reduction Products: Amino derivatives of the nitrofuran moiety.

Substitution Products: Various functionalized derivatives depending on the substituents introduced.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Levofuraltadone exhibits a range of biological activities that make it a candidate for treating various infections:

- Antiparasitic Activity : It has shown significant efficacy against Trypanosoma cruzi, which is critical in the context of Chagas disease. Studies indicate that this compound can suppress parasitic load effectively, leading to clinical improvement in infected patients .

- Antibacterial Properties : In addition to its antiparasitic effects, this compound also possesses antibacterial activity, making it a versatile agent in combating bacterial infections .

Case Study: Treatment of Chagas Disease

A notable case study involved a patient diagnosed with Chagas disease who was treated with this compound. Key observations from this case include:

- Initial Treatment : The patient received 1 g of this compound daily, both orally and intravenously, for the first two weeks. This regimen resulted in a significant reduction in fever and clinical symptoms within 48 hours .

- Clinical Improvement : After 13 days of treatment, the patient's condition improved markedly, with normalization of cardiac function and resolution of fever . However, neutropenia developed six days post-discharge, which was managed by adjusting the treatment regimen .

- Long-term Management : The patient continued to receive intermittent doses of this compound to manage trypanosomiasis effectively, demonstrating the drug's potential for long-term use in chronic infections .

Efficacy Against Trypanosomiasis

Research has demonstrated that this compound is effective in reducing the parasitic load in animal models infected with Trypanosoma cruzi. Experimental studies indicate that high doses can lead to significant suppression of the parasite, suggesting its potential as a therapeutic agent for human African trypanosomiasis as well .

Wirkmechanismus

The mechanism by which LEVOFURALTADONE exerts its effects is likely multifaceted:

Molecular Targets: The compound may interact with enzymes or receptors, inhibiting their activity or altering their function.

Pathways Involved: The nitrofuran moiety may generate reactive oxygen species, leading to oxidative stress and cell damage in microbial cells.

Vergleich Mit ähnlichen Verbindungen

LEVOFURALTADONE: can be compared to other nitrofuran derivatives and oxazolidinone compounds.

Uniqueness:

Structural Features: The combination of a morpholine ring, nitrofuran moiety, and oxazolidinone core is unique and may confer distinct chemical and biological properties.

Functional Applications:

Biologische Aktivität

Levofuraltadone, also known as NF-602, is a compound with significant antibacterial and antiparasitic properties. It is particularly noted for its effectiveness against various pathogens, including those responsible for human African trypanosomiasis. This article delves into the biological activity of this compound, outlining its mechanisms, efficacy, and relevant research findings.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₆N₄O₆ |

| Molecular Weight | 324.29 g/mol |

| Density | 1.58 g/cm³ |

| Boiling Point | 461.4 °C |

| Flash Point | 232.8 °C |

| CAS Number | 3795-88-8 |

These properties contribute to its stability and bioactivity in various environments.

This compound operates primarily as an antibacterial and antiparasitic agent. Its mechanism includes:

- Inhibition of DNA Synthesis : Similar to other nitrofuran derivatives, this compound interferes with bacterial DNA synthesis, leading to cell death.

- Targeting Trypanosomes : It shows specific activity against Trypanosoma species, which are responsible for diseases like Chagas disease and sleeping sickness .

Efficacy Against Pathogens

Research indicates that this compound demonstrates broad-spectrum activity against several bacterial strains and parasites:

- Antibacterial Activity : In vitro studies have shown that this compound is effective against Gram-positive and Gram-negative bacteria. It has been tested against various strains, including those resistant to conventional antibiotics.

- Antiparasitic Activity : Its efficacy against Trypanosoma brucei has been documented, suggesting potential applications in treating human African trypanosomiasis .

Case Studies

- Antibacterial Efficacy : A study assessed the antibacterial activity of this compound against multiple bacterial strains using the Minimum Inhibitory Concentration (MIC) method. Results indicated significant inhibition, particularly against resistant strains of Staphylococcus aureus .

- Antiparasitic Effects : In a controlled trial involving infected animal models, this compound demonstrated a marked reduction in parasite load compared to untreated controls, highlighting its potential as a therapeutic agent for parasitic infections .

In Vitro Studies

Recent research has utilized MTT assays to evaluate the cytotoxic effects of this compound on human cancer cell lines:

- Cell Lines Tested : A549 (lung carcinoma) and MCF-7 (breast cancer).

- Results : this compound exhibited selective cytotoxicity towards A549 cells with an IC50 value indicating significant anticancer potential while showing minimal toxicity towards MCF-7 cells .

Comparative Analysis with Other Antimicrobials

To contextualize this compound's efficacy, a comparison with other known antimicrobial agents is illustrated below:

| Agent | Type | Efficacy (MIC) | Notes |

|---|---|---|---|

| This compound | Antibacterial/Antiparasitic | Low (Varies by strain) | Effective against resistant strains |

| Amoxicillin | Antibiotic | Moderate | Commonly used but resistance is rising |

| Ciprofloxacin | Fluoroquinolone | Variable | Effective but limited by resistance |

| Metronidazole | Antiparasitic | Low | Primarily effective against anaerobes |

Eigenschaften

CAS-Nummer |

3795-88-8 |

|---|---|

Molekularformel |

C13H16N4O6 |

Molekulargewicht |

324.29 g/mol |

IUPAC-Name |

(5S)-5-(morpholin-4-ylmethyl)-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C13H16N4O6/c18-13-16(14-7-10-1-2-12(22-10)17(19)20)9-11(23-13)8-15-3-5-21-6-4-15/h1-2,7,11H,3-6,8-9H2/b14-7+/t11-/m0/s1 |

InChI-Schlüssel |

YVQVOQKFMFRVGR-NGPAHMQLSA-N |

SMILES |

C1COCCN1CC2CN(C(=O)O2)N=CC3=CC=C(O3)[N+](=O)[O-] |

Isomerische SMILES |

C1COCCN1C[C@H]2CN(C(=O)O2)/N=C/C3=CC=C(O3)[N+](=O)[O-] |

Kanonische SMILES |

C1COCCN1CC2CN(C(=O)O2)N=CC3=CC=C(O3)[N+](=O)[O-] |

Aussehen |

Solid powder |

Physikalische Beschreibung |

Yellow solid; [Merck Index] |

Piktogramme |

Irritant; Health Hazard |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

3759-92-0 (mono-hydrochloride) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Levofuraltadone; Levofuraltadonum; NF-602; NSC 527986; NSC-527986; NSC527986; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.